molecular formula C11H7Cl2NO2 B12470789 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one

Cat. No.: B12470789
M. Wt: 256.08 g/mol
InChI Key: UBAKEJDMUKYLOT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one (oxazolone) core. The oxazolone ring is a five-membered structure containing oxygen and nitrogen atoms at positions 1 and 2, respectively. Key substituents include:

  • 3-Chlorophenyl methylidene group at position 4, contributing steric bulk and electron-withdrawing effects due to the chlorine atom.

This compound’s structure suggests utility as a reactive intermediate in organic synthesis, particularly in cycloadditions or nucleophilic substitutions .

Properties

IUPAC Name

3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAKEJDMUKYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(chloromethyl)benzaldehyde with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the oxazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also interact with biological targets through non-covalent interactions, such as hydrogen bonding or π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxazolone Cores

(4E)-4-[(3-Chloro-5-methoxy-4-propargyloxy-phenyl)methylidene]-3-methyl-1,2-oxazol-5-one ()
  • Core : 1,2-oxazol-5-one.
  • Substituents :
    • Position 3: Methyl group (less reactive than chloromethyl).
    • Position 4: Methylidene group attached to a 3-chloro-5-methoxy-4-propargyloxyphenyl ring.
  • Key Differences :
    • The propargyloxy and methoxy groups on the phenyl ring increase steric hindrance and electron-donating effects compared to the simpler 3-chlorophenyl group in the target compound.
    • The methyl group at position 3 reduces electrophilicity, limiting its utility in alkylation reactions compared to the chloromethyl analog .
Methyl 3-(3-chlorophenyl)-5-{[(3-chlorophenyl)methyl]amino}-1,2-oxazole-4-carboxylate ()
  • Core: 1,2-oxazole (non-ketonic).
  • Substituents: Position 4: Carboxylate ester. Position 5: Amino group with a 3-chlorobenzyl substituent.
  • Key Differences :
    • The absence of the oxazolone carbonyl reduces electrophilicity, making this compound less reactive toward nucleophiles.
    • The carboxylate ester enhances solubility in polar solvents, contrasting with the hydrophobic chlorophenyl groups in the target compound .

Compounds with Related Heterocyclic Cores

4-(3-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one Derivatives ()
  • Core : 1,2,4-oxadiazol-5-one.
  • Substituents :
    • Position 3: Difluoro-benzimidazole or hydroxymethyl groups.
  • Key Differences: The 1,2,4-oxadiazole core is more aromatic and thermally stable than the oxazolone ring.
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole ()
  • Core : 1,2,4-oxadiazole.
  • Substituents :
    • Chlorophenyl and triazole-methylphenyl groups.
  • The absence of a ketone group reduces reactivity compared to oxazolone derivatives .

Substituent Effects and Reactivity

  • Chloromethyl vs. Methyl : The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols), whereas methyl analogs () are less reactive.
  • Chlorophenyl vs. Substituted Phenyl : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, while analogs with propargyloxy or methoxy groups () introduce steric bulk and electron-donating properties.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Reactivity/Applications
Target Compound 1,2-oxazol-5-one Chloromethyl 3-Chlorophenyl methylidene Alkylation, cycloaddition reactions
(4E)-Analog () 1,2-oxazol-5-one Methyl 3-Chloro-5-methoxy-4-propargyloxyphenyl Potential Diels-Alder substrate
Methyl Ester Analog () 1,2-oxazole 3-Chlorophenyl Carboxylate ester Solubility in polar solvents
1,2,4-Oxadiazole Derivative () 1,2,4-oxadiazol-5-one Difluoro-benzimidazole 3-Chlorophenyl Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Utility : The chloromethyl group in the target compound facilitates its use in synthesizing more complex molecules via alkylation, whereas methyl or ester analogs () are better suited for stability or solubility .
  • Electronic Effects : The 3-chlorophenyl group enhances the electrophilicity of the oxazolone carbonyl, promoting reactivity in nucleophilic additions compared to electron-rich phenyl analogs .
  • Biological Potential: While direct studies are lacking, oxadiazole and triazole derivatives () are often explored for antimicrobial or anticancer activity, suggesting possible avenues for the target compound .

Notes

  • Limited direct comparative studies exist; inferences are drawn from structural analogs.
  • Physical property data (e.g., melting points, solubility) are unavailable in the provided evidence.
  • Further experimental work is needed to validate reactivity and applications.

Biological Activity

3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound that belongs to the oxazole class of heterocycles. Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of chloromethyl and chlorophenyl groups suggests potential interactions with biological targets, making this compound an interesting subject for pharmacological studies.

Key Features:

  • Oxazole Ring : The oxazole ring contributes to the compound's ability to interact with various biological molecules.
  • Chloromethyl Group : This group can enhance lipophilicity and may facilitate cellular uptake.
  • Chlorophenyl Group : The presence of chlorine can affect the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Compounds with oxazole moieties have been studied for their antimicrobial activities. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research on related compounds indicates that oxazole derivatives may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, some studies have documented that oxazole-based compounds can inhibit topoisomerases or induce apoptosis in cancer cells.

Anti-inflammatory Effects

Oxazole derivatives have also been implicated in anti-inflammatory activities. They may act by modulating inflammatory pathways or inhibiting the production of pro-inflammatory cytokines.

Data Tables

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth[Source Needed]
AnticancerInduction of apoptosis in cancer cells[Source Needed]
Anti-inflammatoryReduction in cytokine production[Source Needed]

Case Studies

  • Antimicrobial Screening : A study evaluated several oxazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the oxazole ring enhanced activity significantly.
  • Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of oxazole derivatives on human breast cancer cell lines. The results showed that specific substitutions led to increased apoptosis rates compared to controls.
  • Inflammatory Model Studies : Research involving animal models of inflammation demonstrated that certain oxazole compounds reduced swelling and pain by inhibiting inflammatory mediators.

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